molecular formula C7H3Cl2F3 B1410292 4,5-Dichloro-2-fluorobenzodifluoride CAS No. 1803807-01-3

4,5-Dichloro-2-fluorobenzodifluoride

Cat. No.: B1410292
CAS No.: 1803807-01-3
M. Wt: 215 g/mol
InChI Key: SMTBVPLBNBEAIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dichloro-2-fluorobenzodifluoride is a versatile fluorinated aromatic building block designed for research and development applications. This compound features a benzodifluoride backbone substituted with chlorine and fluorine atoms, making it a valuable intermediate in synthetic and medicinal chemistry. Its structure is particularly useful for constructing complex molecules, as the chlorine atoms serve as handles for further functionalization via cross-coupling reactions, while the fluorine atoms and difluoromethyl group can be used to fine-tune the electronic properties, lipophilicity, and metabolic stability of target compounds . In pharmaceutical research, such fluorinated and chlorinated aromatic scaffolds are frequently employed in the design of new active pharmaceutical ingredients (APIs) . The strategic incorporation of fluorine is a common tactic in drug discovery to modulate a molecule's pKa, enhance its membrane permeability, and improve its overall bioavailability . Researchers utilize this reagent in the synthesis of potential therapeutic agents, where it can act as a key precursor for drugs targeting a wide range of conditions. Its primary value lies in its application in cross-coupling chemistry, nucleophilic substitution reactions, and as a core scaffold in the exploration of structure-activity relationships (SAR) . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1803807-01-3

Molecular Formula

C7H3Cl2F3

Molecular Weight

215 g/mol

IUPAC Name

1,2-dichloro-4-(difluoromethyl)-5-fluorobenzene

InChI

InChI=1S/C7H3Cl2F3/c8-4-1-3(7(11)12)6(10)2-5(4)9/h1-2,7H

InChI Key

SMTBVPLBNBEAIS-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)Cl)F)C(F)F

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)F)C(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Patterns and Functional Groups

The following compounds exhibit structural similarities in halogen positioning and functional groups:

Compound Name Substituents/Functional Groups Molecular Formula Key Structural Features
4,5-Dichloro-2-fluorobenzodifluoride 4-Cl, 5-Cl, 2-F, difluoride group (inferred) Not provided High halogen density; potential electron-withdrawing effects
2-Chloro-5-fluorobenzotrifluoride 2-Cl, 5-F, -CF3 group C7H3ClF4 Trifluoromethyl (-CF3) enhances lipophilicity
3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid 3-Cl, 5-Cl, 4-F, -COOH, -OH C7H3Cl2FO3 Carboxylic acid and hydroxyl groups increase polarity
Ethyl 2-chloro-4,5-difluorobenzoate 2-Cl, 4-F, 5-F, ethyl ester (-COOEt) C9H7ClF2O2 Ester group confers hydrolytic instability
Key Observations:
  • Halogen Positioning : The target compound’s 4,5-dichloro substitution contrasts with Ethyl 2-chloro-4,5-difluorobenzoate’s 4,5-difluoro pattern. Chlorine’s stronger electron-withdrawing effect may increase electrophilic reactivity compared to fluorine .
  • Functional Groups : The trifluoromethyl group in 2-Chloro-5-fluorobenzotrifluoride enhances metabolic stability in pharmaceuticals, while the carboxylic acid in 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid enables salt formation for improved solubility .

Physicochemical Properties (Inferred)

Property 4,5-Dichloro-2-fluorobenzodifluoride 2-Chloro-5-fluorobenzotrifluoride 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid Ethyl 2-chloro-4,5-difluorobenzoate
Molecular Weight ~220–240 (estimated) 198.55 241.01 220.6
Polarity Moderate (halogens) Low (-CF3) High (-COOH, -OH) Moderate (ester)
Solubility Likely low in water Lipophilic Soluble in polar solvents (e.g., DMSO) Soluble in organic solvents
Reactivity Electrophilic aromatic substitution Resistance to oxidation Acid-catalyzed reactions Ester hydrolysis
Analysis:
  • Lipophilicity : 2-Chloro-5-fluorobenzotrifluoride’s -CF3 group likely grants superior membrane permeability compared to the target compound’s dichloro-fluoro system, which may limit bioavailability .
  • Acid-Base Behavior: 3,5-Dichloro-4-fluoro-2-hydroxybenzoic acid’s carboxylic acid (pKa ~2–3) and phenol (pKa ~10) groups enable pH-dependent solubility, unlike the neutral target compound .

Preparation Methods

a) Ferric Chloride Catalyzed Hydrolysis

  • The chlorinated intermediate is reacted with FeCl₃ and water at elevated temperatures (~80-120°C).
  • This process converts the methyl group into the benzoyl chloride, with the side product, a dimer, being converted into the desired compound, improving resource utilization.

b) Direct Hydrolysis with Ferric Chloride and Water

  • An alternative involves heating the methyl intermediate to a molten state, adding ferric chloride, and slowly dripping water at 80-120°C, leading to high conversion efficiency.

Research Findings:

  • Hydrolysis under these conditions yields over 80% conversion rates.
  • The process simplifies operational steps and reduces waste, aligning with green chemistry principles.

Data Table 2: Hydrolysis Conditions and Yields

Parameter Typical Value Reference
Temperature 80-120°C
Catalysts FeCl₃
Water Addition Rate Controlled drip at 80-120°C
Conversion Efficiency >80%

Conversion of Side Products and Resource Optimization

A significant challenge in earlier methods was the low utilization of raw materials and the formation of side products such as dimers. Recent advances focus on continuous conversion of these side products into the target compound, significantly improving overall yield and resource efficiency.

Key Innovations:

  • Continuous hydrolysis of dimers into benzoyl chlorides.
  • Use of catalytic oxidation to facilitate conversion.
  • Adoption of environmentally friendly reagents like bis(trichloromethyl) carbonate, which operates efficiently at 110°C, with yields exceeding 99%.

Summary of Industrial-Scale Methods

Methodology Key Features Advantages References
Friedel-Crafts acylation with CCl₄ High yield (>99%), scalable, continuous flow possible Efficient, well-understood, industrially proven
Hydrolysis with FeCl₃ Converts methyl intermediates to benzoyl chloride efficiently Reduces waste, simplifies process, high resource utilization
Use of bis(trichloromethyl) carbonate Green chemistry approach, high yield, operational simplicity Environmentally friendly, cost-effective

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